molecular formula C7H4BrClN2 B1365162 5-Bromo-2-chloro-1H-benzo[D]imidazole CAS No. 683240-76-8

5-Bromo-2-chloro-1H-benzo[D]imidazole

Cat. No.: B1365162
CAS No.: 683240-76-8
M. Wt: 231.48 g/mol
InChI Key: QVVZVWKGWGFUTA-UHFFFAOYSA-N
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Description

Contextualizing Benzimidazole (B57391) Heterocycles in Academic Research

Benzimidazole is a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. rsc.orgimpactfactor.org This structural motif is of significant interest in academic and industrial research because it is a core component of numerous clinically important drugs. impactfactor.org The versatility of the benzimidazole scaffold allows it to interact with a variety of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions. rsc.org

The inherent bioactivity of the benzimidazole core has led to the development of derivatives with a broad spectrum of pharmacological activities. impactfactor.org These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and anthelmintic properties. rsc.orgnih.gov The structural similarity of benzimidazole to naturally occurring purines allows it to function as a bioisostere, interfering with the metabolic processes of cells and pathogens. nih.gov Consequently, the synthesis of novel benzimidazole derivatives remains a vibrant area of research, aimed at discovering compounds with enhanced potency and selectivity for various therapeutic targets. rsc.orgresearchgate.net

Importance of Halogenated Benzimidazoles in Chemical Biology and Medicinal Chemistry

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the benzimidazole scaffold is a common and effective strategy in medicinal chemistry to modulate a compound's properties. nih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target. nih.gov For instance, the presence of halogens can lead to the formation of "halogen bonds," a type of non-covalent interaction where the halogen atom acts as an electrophilic center, which can enhance binding to proteins and other biological macromolecules. acs.org

Halogenated benzimidazoles have demonstrated significant potential as specific and potent inhibitors of various enzymes. nih.govnih.gov Studies have shown that increasing the number of halogen substituents on the benzene ring can markedly enhance inhibitory activity against certain protein kinases. nih.gov For example, di- and tri-halogenated benzimidazoles are known to be potent inhibitors of human cytomegalovirus (HCMV). nih.gov Specifically, substitutions at the C2, C5, and C6 positions of the benzimidazole ring have been explored extensively. A chloro group at the C5 position, for instance, has been incorporated into derivatives designed as topoisomerase I inhibitors and anticancer agents. acs.orgnih.gov The electron-withdrawing nature of halogens can also alter the reactivity of the benzimidazole ring system, providing unique opportunities for further chemical synthesis and derivatization. smolecule.com

Research Rationale for 5-Bromo-2-chloro-1H-benzo[d]imidazole and its Related Derivatives

The specific compound this compound is a di-halogenated benzimidazole that combines the structural features of a chloro-substituent at the reactive C2-position and a bromo-substituent on the benzene ring at the C5-position. The research rationale for investigating this particular molecule and its derivatives is multi-faceted and stems from the established importance of its constituent parts.

Firstly, the 2-chloro group serves as a versatile chemical handle. It is a reactive site that allows for nucleophilic substitution reactions, enabling the straightforward synthesis of a diverse library of 2-substituted benzimidazole derivatives. nih.gov This position is crucial for creating compounds that can be tailored to fit into the active sites of specific enzymes or receptors.

Secondly, the 5-bromo substituent significantly modulates the electronic properties of the benzimidazole ring. The presence of two different halogens offers a unique electronic and steric profile compared to mono-halogenated or di-halogenated compounds with identical halogens. This di-halogenation pattern is investigated for its potential to enhance biological activity, as seen in other halogenated benzimidazoles that exhibit potent kinase inhibitory or antiviral effects. nih.govnih.gov For example, various 5-halogenated-2-substituted benzimidazoles have been synthesized and evaluated for their potential as DNA gyrase B inhibitors and anticancer agents. acs.orgmdpi.com

The combination of a reactive center at C2 and electronic modulation by the C5-bromo group makes this compound a valuable intermediate and a target molecule for screening. Research into this compound and its derivatives is driven by the hypothesis that this specific halogenation pattern can yield molecules with novel or improved pharmacological profiles, particularly as enzyme inhibitors for applications in oncology and virology. mdpi.comfrontiersin.org

Data Tables

Properties

IUPAC Name

6-bromo-2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVZVWKGWGFUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469498
Record name 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683240-76-8
Record name 5-BROMO-2-CHLORO-1H-BENZO[D]IMIDAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloro-1H-benzimidazole
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Synthetic Methodologies for 5 Bromo 2 Chloro 1h Benzo D Imidazole and Its Derivatives

Strategies for Benzimidazole (B57391) Ring Construction

The formation of the benzimidazole scaffold is a fundamental step in the synthesis of 5-Bromo-2-chloro-1H-benzo[d]imidazole. The classical and most widely adopted methods involve the cyclocondensation of an appropriately substituted ortho-phenylenediamine with a one-carbon synthon.

Condensation Reactions with ortho-Phenylenediamines

A primary route to the benzimidazole core involves the reaction of an ortho-phenylenediamine with various reagents that provide a single carbon atom to form the imidazole (B134444) ring. Common one-carbon sources include carboxylic acids, aldehydes, or their derivatives. The Phillips method, a well-established procedure, utilizes the condensation of o-phenylenediamines with carboxylic acids under acidic conditions. While effective, this method can require harsh reaction conditions.

Modern variations often employ milder conditions and different coupling agents. For instance, the condensation of o-phenylenediamines with aldehydes can be achieved under oxidative conditions, utilizing a range of oxidizing agents to facilitate the cyclization.

A summary of common condensation reactions for benzimidazole synthesis is presented in the table below.

One-Carbon SourceReagent ExamplesGeneral Conditions
Carboxylic AcidsFormic acid, Acetic acidAcidic (e.g., HCl), High temperature
AldehydesBenzaldehyde, FormaldehydeOxidative (e.g., Na2S2O5, air)
OrthoestersTrimethyl orthoformateAcid catalyst
Cyanogen bromideBrCN-

Cyclization Approaches from Substituted Amidines

An alternative strategy for constructing the benzimidazole ring is through the intramolecular cyclization of substituted amidines. This method offers a different disconnection approach and can be particularly useful for accessing specific substitution patterns. The synthesis of benzimidazoles can be achieved through the dehydrogenative cyclization of N-aryl amidines. This transformation can be promoted by various catalytic systems, including electrochemical methods. Copper-catalyzed C-H functionalization of substituted amidines has also been developed as a facile and efficient route to benzimidazole derivatives.

Installation of Halogen Substituents (Bromine and Chlorine)

The introduction of the bromo and chloro substituents onto the benzimidazole core at the 5- and 2-positions, respectively, requires careful control of regioselectivity. This can be achieved either through the direct halogenation of a pre-formed benzimidazole ring or, more commonly, by utilizing starting materials that already contain the desired halogen atoms.

Selective Halogenation Techniques

Direct halogenation of the benzimidazole ring can be challenging due to the potential for multiple halogenation and lack of regioselectivity. However, under specific conditions, selective halogenation can be achieved. For instance, bromination of 2-nitroimidazole (B3424786) with N-bromosuccinimide has been shown to yield 4,5-dibromo-2-nitroimidazole. While not directly applicable to the target molecule, this illustrates the principle of direct halogenation.

More controlled methods often involve the use of a directing group to guide the electrophilic halogenating agent to the desired position. For example, palladium-catalyzed C-H activation has been employed for the selective ortho-bromination of substituted benzaldoximes, a strategy that could be adapted for benzimidazole precursors.

Utilization of Pre-functionalized Starting Materials

A more reliable and widely used approach for the synthesis of this compound involves the use of starting materials that already possess the required halogen substituents. A key precursor for this strategy is 4-bromo-1,2-diaminobenzene. This commercially available compound can be cyclized to form a 5-bromobenzimidazole derivative.

One common route involves the reaction of 4-bromo-1,2-diaminobenzene with a suitable one-carbon synthon to form 5-bromo-1H-benzo[d]imidazol-2(3H)-one. This intermediate can then be converted to the desired 2-chloro derivative. The chlorination of benzimidazolin-2-ones is a well-established transformation, often accomplished using reagents such as phosphorus oxychloride (POCl₃). This two-step sequence provides a regiochemically defined pathway to the target molecule.

The following table summarizes a plausible synthetic route using a pre-functionalized starting material.

StepStarting MaterialReagent(s)Intermediate/Product
14-Bromo-1,2-diaminobenzeneUrea (B33335) or Phosgene equivalent5-Bromo-1H-benzo[d]imidazol-2(3H)-one
25-Bromo-1H-benzo[d]imidazol-2(3H)-onePhosphorus oxychloride (POCl₃)This compound

N-Substitution and Derivatization Approaches

The nitrogen atoms of the benzimidazole ring in this compound can be functionalized through various N-substitution reactions, allowing for the synthesis of a diverse range of derivatives. Common derivatization strategies include N-alkylation and N-arylation.

N-alkylation can be achieved by treating the benzimidazole with an alkyl halide in the presence of a base. A variety of bases and solvent systems can be employed, with common choices including potassium carbonate in DMF or sodium hydride in THF. Green chemistry approaches have also been developed, such as performing the alkylation by physical grinding in the presence of a solid base or using polyethylene (B3416737) glycol (PEG) as a recyclable solvent.

N-arylation of the benzimidazole core can be accomplished using transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a powerful tool for this purpose. This reaction typically involves the coupling of the benzimidazole with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling with aryl boronic acids, provide an alternative approach.

The bromine atom at the 5-position also offers a handle for further derivatization through cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an aryl halide, can be employed to introduce a variety of aryl or heteroaryl substituents at this position.

Below is a table outlining common N-substitution and derivatization reactions for benzimidazoles.

Reaction TypeReagents and CatalystsFunctional Group Introduced
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, NaH)Alkyl group
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Ligand, BaseAryl group
N-Arylation (Chan-Lam)Aryl boronic acid, Copper catalyst, BaseAryl group
Suzuki-Miyaura Coupling (at C5-Br)Aryl boronic acid, Palladium catalyst, BaseAryl group

N-Arylation Reactions (e.g., Cu(II)-Catalyzed Chan-Lam Coupling)

The formation of a carbon-nitrogen bond at the imidazole nitrogen is a critical step in the diversification of benzimidazole derivatives. The Chan-Lam coupling, a copper-catalyzed cross-coupling of N-H containing compounds with boronic acids, stands out as a powerful method for this transformation. nih.gov

In a relevant study on the derivatization of 5-bromo-2-aminobenzimidazole, a close analogue, a Cu(II)-catalyzed N-arylation was successfully implemented. nih.gov The reaction involves coupling the benzimidazole with various aryl boronic acids in the presence of a copper(II) acetate (B1210297) catalyst. This process is typically conducted under mild, open-air conditions, making it a highly practical synthetic route. nih.gov The choice of base and solvent is critical for achieving high yields and selectivity. For instance, using tetramethylethylenediamine (TMEDA) as a base in a methanol/water solvent system has been shown to be effective, affording the desired N-aryl products in good yields within a short reaction time of two hours at room temperature. nih.gov

Table 1: Cu(II)-Catalyzed N-Arylation of 5-bromo-2-aminobenzimidazole with Various Aryl Boronic Acids nih.gov

Entry Aryl Boronic Acid Base Solvent Time (h) Yield (%)
1 Phenylboronic acid TMEDA MeOH/H₂O 2 85
2 4-Methoxyphenylboronic acid TMEDA MeOH/H₂O 2 88
3 4-Chlorophenylboronic acid TMEDA MeOH/H₂O 2 82

Conditions: Cu(OAc)₂, room temperature, open air.

Alkylation and Acylation Strategies

Alkylation and acylation at the nitrogen atoms of the benzimidazole ring are fundamental strategies for introducing a wide range of functional groups. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom of the benzimidazole acts as the nucleophile.

Alkylation can be achieved using various alkyl halides in the presence of a base. The choice of base and solvent system is crucial for optimizing the reaction yield. Common bases include potassium carbonate, sodium hydride, and organic amines, while solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. nih.gov For instance, N-1 alkylated benzimidazoles have been synthesized using alkyl halides in the presence of a base, leading to derivatives with potential biological activities. nih.gov

Acylation introduces an acyl group, typically from an acyl chloride or anhydride, onto the benzimidazole ring. libretexts.org This reaction is often used to install carbonyl functionalities, which can serve as precursors for further transformations or as key structural elements in biologically active molecules. The acylation of N-arylamidoximes, followed by cyclization, has been developed as a method to synthesize benzimidazoles, avoiding harsh conditions. acs.org

Suzuki Cross-coupling Reactions for Structural Diversification

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For a substrate like this compound, the bromo-substituent at the C5-position is an ideal handle for palladium-catalyzed Suzuki reactions. nih.govorganic-chemistry.org This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkenyl groups, leading to significant structural diversification. semanticscholar.orgorganic-chemistry.org

The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃ or catalysts supported by phosphine ligands like P(t-Bu)₃, a base (e.g., potassium carbonate or cesium carbonate), and an organoboron reagent (e.g., an arylboronic acid). semanticscholar.orgorganic-chemistry.org The choice of catalyst, base, and solvent can be tailored to the specific substrates to achieve high yields. semanticscholar.org Studies on related bromo-substituted N-H indazoles have shown that Suzuki coupling with various (hetero)aryl boronic acids can proceed in moderate to excellent yields, demonstrating the robustness of this methodology for functionalizing heterocyclic systems. semanticscholar.org

Optimization of Reaction Conditions in Synthetic Pathways

Optimizing reaction conditions is paramount to achieving high yields, purity, and efficiency in the synthesis of this compound derivatives. Key parameters that are systematically evaluated include the choice of solvent and base, reaction temperature, and duration.

Evaluation of Solvent and Base Effects

The selection of an appropriate solvent and base combination can dramatically influence the outcome of a reaction. In Chan-Lam N-arylation reactions, the base not only facilitates the deprotonation of the benzimidazole nitrogen but can also act as a ligand for the copper catalyst. A study on 5-bromo-2-aminobenzimidazole demonstrated that while triethylamine (B128534) (Et₃N) is a commonly used base, tetramethylethylenediamine (TMEDA) provided superior yields. nih.gov TMEDA acts as a bidentate ligand, forming a more stable and reactive complex with the copper catalyst. nih.gov Similarly, the synthesis of N-arylindazoles and benzimidazoles from common intermediates showed that product selectivity could be controlled by the choice of base; weaker bases favored indazole formation, while stronger bases promoted benzimidazole synthesis. organic-chemistry.org

The solvent's polarity and ability to dissolve reactants are also critical. For N-arylation, a mixed protic solvent system like methanol/water has proven effective. nih.gov In Suzuki couplings, solvents range from ethereal options like dioxane to aqueous mixtures, depending on the solubility of the reactants and the catalyst system used. nih.gov

Determination of Optimal Temperature and Reaction Time Parameters

Temperature and reaction time are intrinsically linked and must be carefully controlled to maximize product formation while minimizing side reactions or decomposition. Many modern cross-coupling reactions, including Suzuki and Chan-Lam couplings, have been optimized to proceed efficiently at room temperature. nih.govorganic-chemistry.org For instance, the N-arylation of 5-bromo-2-aminobenzimidazole derivatives was completed within 2 hours at ambient temperature. nih.gov

However, some transformations may require elevated temperatures to overcome activation energy barriers. Optimization studies for Suzuki reactions have investigated various temperatures, with some protocols requiring heating to 80 °C or higher to achieve optimal yields. researchgate.net The reaction time is monitored, often by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of maximum conversion. For example, the cyclization of N-arylamidoxime to form benzimidazoles was optimized to occur at 132 °C for a duration of 1 to 5 hours. acs.org

Application of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgmdpi.com This technique is particularly beneficial for synthesizing heterocyclic compounds like benzimidazoles. researchgate.net

The synthesis of various benzimidazole derivatives has been successfully achieved using microwave irradiation, highlighting benefits such as simplicity, enhanced reaction rates, and high product purity. jocpr.comijsrst.com For instance, some microwave-assisted syntheses of 1,2-disubstituted benzimidazoles under solvent-free conditions were completed in just 5-10 minutes with excellent yields. mdpi.com Specific microwave reactors allow for precise control over temperature and pressure, with typical conditions involving heating to temperatures around 110-150 °C for several minutes. arkat-usa.orgnih.gov This rapid and efficient heating makes microwave synthesis an attractive option for high-throughput synthesis and library generation of benzimidazole derivatives.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

Proton NMR (¹H-NMR) spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. For 5-Bromo-2-chloro-1H-benzo[d]imidazole, the ¹H-NMR spectrum provides distinct signals corresponding to each proton in the structure.

In a study characterizing this compound, the ¹H-NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). rsc.org The analysis revealed four distinct signals. A singlet observed at a chemical shift of δ 13.51 ppm is attributed to the proton attached to the nitrogen atom (N-H) of the imidazole (B134444) ring. rsc.org The aromatic region of the spectrum shows a singlet at δ 7.73 ppm and a multiplet between δ 7.54 and 7.41 ppm. rsc.org Additionally, a doublet of doublets is present at δ 7.36 ppm, with coupling constants of J = 8.5 and 1.9 Hz. rsc.org These signals are characteristic of the protons on the substituted benzene (B151609) ring portion of the benzimidazole (B57391) core.

Table 1: ¹H-NMR Chemical Shift Data for this compound

Chemical Shift (δ) in ppm Multiplicity Assignment
13.51 Singlet (s) N-H
7.73 Singlet (s) Ar-H
7.54 - 7.41 Multiplet (m) Ar-H
7.36 Doublet of doublets (dd) Ar-H

Solvent: DMSO-d₆, Reference: rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

While ¹H-NMR spectroscopy maps the proton framework of a molecule, Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C-NMR spectrum, offering insights into its chemical environment.

Mass Spectrometry for Precise Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of a compound. This is a definitive method for confirming the identity of a newly synthesized molecule.

Specific High-Resolution Mass Spectrometry data, such as the calculated versus experimentally found exact mass for the molecular ion of this compound, is not detailed in the currently reviewed literature. For the molecular formula C₇H₄BrClN₂, the theoretical exact mass can be calculated to aid in future experimental confirmation.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with high-energy electrons. This process not only creates a molecular ion but also causes the molecule to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the compound.

A detailed analysis of the fragmentation pattern of this compound under Electron Ionization Mass Spectrometry is not available in the examined research articles. Such an analysis would be expected to show the molecular ion peak and other significant peaks corresponding to the loss of substituents like chlorine, bromine, or fragmentation of the imidazole ring.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

Specific experimental data from vibrational spectroscopy, including characteristic absorption or scattering wavenumbers (in cm⁻¹) for the functional groups within this compound, has not been reported in the available scientific literature. A typical FT-IR spectrum for this compound would be expected to show characteristic bands for N-H stretching, C-N stretching, C=N stretching of the imidazole ring, and vibrations associated with the substituted aromatic ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

A comprehensive FT-IR spectroscopic analysis of this compound would reveal the characteristic vibrational frequencies of its functional groups. Key absorptions would be expected for the N-H stretching of the imidazole ring, C-N stretching, C-C stretching within the benzene ring, and the vibrations associated with the C-Cl and C-Br bonds. However, at present, no experimental FT-IR spectrum for this compound has been reported in scientific literature. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be sought.

Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹) Assignment
~3400-3200 N-H stretching
~1620-1580 C=N stretching
~1480-1400 C=C aromatic stretching
~1300-1200 C-N stretching
~850-750 C-H out-of-plane bending
~750-650 C-Cl stretching
~650-550 C-Br stretching

Note: This table is illustrative and not based on experimental data.

Fourier Transform Raman (FT-Raman) Spectroscopy

Hypothetical FT-Raman Data for this compound

Wavenumber (cm⁻¹) Assignment
~3100-3000 Aromatic C-H stretching
~1600-1550 Benzene ring stretching
~1000 Ring breathing mode
~750-650 C-Cl stretching
~650-550 C-Br stretching

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would yield the exact atomic coordinates of this compound, allowing for the creation of a detailed molecular model. Key parameters such as the crystal system, space group, and unit cell dimensions would be determined. To date, no such study has been deposited in crystallographic databases or published in the scientific literature. The following table outlines the type of crystallographic data that would be obtained from such an analysis.

Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Value
Chemical Formula C7H4BrClN2
Formula Weight 231.48
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -
Density (calculated) (g/cm³) -

Note: This table is illustrative and not based on experimental data.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., π-π stacking)

Understanding the intermolecular interactions within the crystal lattice is crucial for predicting the physical properties of a compound. For this compound, an analysis of its crystal structure would likely reveal significant intermolecular forces, such as hydrogen bonding involving the imidazole N-H group and halogen bonding involving the bromine and chlorine atoms. Furthermore, the planar nature of the benzimidazole ring system suggests the potential for π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset. These interactions play a critical role in the stability and packing of the crystal structure. Without experimental crystallographic data, a detailed discussion of these interactions for this specific compound is not possible.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No published DFT studies were found for 5-Bromo-2-chloro-1H-benzo[d]imidazole. Therefore, specific data for the following subsections are not available.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies featuring this compound as a ligand have been found in the literature search. While docking is a common technique for evaluating the potential biological activity of benzimidazole (B57391) derivatives, this particular compound has not been the subject of such published investigations. semanticscholar.orgnih.govresearchgate.net

Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific published research on the chemical compound This compound corresponding to the detailed computational and theoretical investigations outlined in the requested article structure.

The specific areas where no dedicated research data could be located for this particular compound include:

:

No studies were found that predict the specific binding modes and affinities of this compound with protein targets through methods like molecular docking.

There is no available research that provides a rationalization of enzyme inhibition mechanisms specifically for this compound.

While benzimidazoles as a class are known to interact with various enzymes, no studies have been published that specifically identify potential protein targets for this compound.

Non-Linear Optical (NLO) Properties Studies:

No literature exists detailing the theoretical calculation of NLO response parameters for this compound.

Consequently, there are no studies available on the elucidation of structure-NLO property relationships for this specific molecule.

Computational UV-Vis Absorption Analysis:

A computational analysis of the UV-Vis absorption spectrum for this compound has not been reported in the available scientific literature.

While extensive research exists for the broader class of benzimidazole derivatives, including compounds with bromo or chloro substitutions at various positions, the explicit combination and focus on this compound for these advanced computational studies is not present in the current body of scientific work. Therefore, generating a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not feasible at this time.

Medicinal Chemistry and Biological Activity Assessment

Anticancer Activity Research

Derivatives of benzimidazole (B57391) have garnered considerable attention as potential anticancer agents, exhibiting a wide array of biological activities including enzyme inhibition and the modulation of cellular pathways critical to cancer progression. nih.gov

The cytotoxic potential of benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. Research has demonstrated that specific substitutions on the benzimidazole ring are crucial for potent anticancer activity.

For instance, a study investigating a series of novel benzimidazole derivatives found that a bromo-substituted compound (specifically, 2-(4-bromophenyl)-1H-benzo[d]imidazol-5-amine) showed significant cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7) with a half-maximal inhibitory concentration (IC50) value of 17.8 ± 0.24 μg/mL. nih.gov Similarly, another study highlighted that a benzimidazole derivative featuring a 5-bromo-2-hydroxy substitution demonstrated potent anticancer activity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon carcinoma (HCT-116) cell lines. nih.gov

The cytotoxic effects of various benzimidazole derivatives against common cancer cell lines are summarized below.

Compound/DerivativeCell LineIC50 Value (μg/mL)Reference
Benzimidazole 2HCT-116 (Colon)16.2 ± 3.85 nih.gov
Benzimidazole 4HCT-116 (Colon)24.08 ± 0.31 nih.gov
Compound CP1HCT-116 (Colon)4.7
Bromo-derivative (Compound 5)MCF-7 (Breast)17.8 ± 0.24 nih.gov
Benzimidazole 4MCF-7 (Breast)8.86 ± 1.10 nih.gov
Benzimidazole 2MCF-7 (Breast)30.29 ± 6.39 nih.gov
Compound CP1MCF-7 (Breast)4.8
Compound se-182 (1-Phenyl-3-naphthalenomethylbenzimidazolium chloride)HepG2 (Liver)15.58 µM
Compound CP1HepG2 (Liver)11

Human topoisomerases are essential enzymes that regulate the three-dimensional structure of DNA and are validated targets for anticancer drugs. nih.govdiva-portal.org Certain benzimidazole derivatives, particularly terbenzimidazoles, have been identified as potent inhibitors of human topoisomerase I. nih.gov Structure-activity relationship studies have revealed that lipophilic substituents at the 5-position of the terbenzimidazole core can enhance cytotoxic activity. nih.gov

Research into the anticancer mechanisms of benzimidazole derivatives suggests they can induce cell death through apoptosis and disruption of the cell cycle. nih.govnih.gov A bromo-substituted benzimidazole derivative was observed to cause a significant increase in the population of cancer cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest indicates that the DNA damage is challenging to repair. acs.org The same compound also induced a concentration-dependent increase in the percentage of late apoptotic cells. nih.gov

Further investigations have revealed that potent benzimidazole compounds can trigger apoptosis by modulating the expression of key regulatory proteins. semanticscholar.org For example, treatment of HepG2 liver cancer cells with a lead benzimidazole compound led to the upregulation of pro-apoptotic proteins like caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org This modulation of apoptosis-related proteins is a key mechanism for inducing programmed cell death in cancer cells. mdpi.com

An ideal characteristic of a chemotherapeutic agent is its ability to selectively target cancer cells while minimizing harm to healthy, normal cells. Studies have shown that certain benzimidazole derivatives exhibit promising selectivity.

A bromo-substituted benzimidazole that was highly cytotoxic to cancer cells was also tested on normal HEK-293 human embryonic kidney cells and was found to be safer, with lower cytotoxicity. nih.gov Another study demonstrated that a specific benzimidazole derivative (MBIC) was significantly more toxic to the MCF-7 breast cancer cell line (IC50 = 0.73 ± 0.0 μM) than to a normal fibroblast cell line (L-cells, IC50 = 59.6 ± 2.5 μM). nih.gov Similarly, a highly potent derivative, compound 5o, displayed a high selectivity index (SI), being 794.6 times more selective for A549 lung cancer cells and 32.4 times more selective for SW480 colon cancer cells compared to normal MRC-5 cells. nih.gov This selective cytotoxicity is a critical factor for the potential development of these compounds into viable anticancer drugs. nih.gov

Antimicrobial and Antibiofilm Activity Research

In addition to their anticancer properties, the benzimidazole scaffold is a foundation for compounds with significant antimicrobial activity. The emergence of drug-resistant bacterial strains necessitates the development of novel antibiotics. semanticscholar.org

Benzimidazole derivatives have been tested against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Studies have demonstrated that certain derivatives possess potent antibacterial activity, particularly against resilient strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govsci-hub.se

For example, benzimidazolium salts have been shown to act as strong antibiotic and antibiofilm agents against MRSA. nih.gov A study on 5,7-dibromo-2-benzoylbenzofuran derivatives found that while most had weak to moderate activity, those modified with a carboxylic acid group exhibited the most potent activity against an MRSA strain (ATCC 43300) with minimum inhibitory concentrations (MICs) as low as 32 μg/mL. sci-hub.se In another study, a 4,5-diphenyl-imidazol-2-thiol derivative was found to be twice as potent as the standard antibiotic ciprofloxacin (B1669076) against Staphylococcus aureus, with an MIC value of 4 µg/mL. semanticscholar.org

The table below summarizes the antibacterial efficacy of selected imidazole (B134444)/benzimidazole derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC Value (μg/mL)Reference
5,7-dibromo-2-benzoylbenzofuran (9b, 9d)Staphylococcus aureus (MRSA ATCC 43300)32 sci-hub.se
4,5-diphenyl-imidazol-2-thiol (6d)Staphylococcus aureus4 semanticscholar.org
4,5-diphenyl-imidazol-2-thiol (6c)Staphylococcus aureus16 semanticscholar.org
Nitroimidazole Compound 8gStaphylococcus aureus1 researchgate.net
Nitroimidazole Hybrids (2a-d)Staphylococcus aureus (Multi-drug resistant)20-40 µM nih.gov
Nitroimidazole Hybrids (2a-f)Escherichia coli40-70 µM nih.gov

Enzyme Inhibition Studies

Derivatives of 5-bromo-benzimidazole have been identified as potent inhibitors of clinically relevant enzymes, suggesting a therapeutic application in metabolic disorders.

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 5-bromo-2-aryl benzimidazole derivatives have been evaluated for their α-glucosidase inhibitory potential. colab.ws This class of compounds has been noted in other studies as promising α-glucosidase inhibitors. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Bromo-2-aryl Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound ID Substitution Pattern IC₅₀ (µM)
22 2,4-dimethoxy 8.15 ± 0.03
8 4-methoxy 10.57 ± 0.12
7 3-methoxy 12.07 ± 0.05
11 2-methoxy 13.76 ± 0.02
14 4-hydroxy, 3-methoxy 15.70 ± 0.12

(Data sourced from Bioorganic Chemistry, Volume 68, 2016) colab.ws

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a target for treating peptic ulcers and other related conditions. A study screening 5-bromo-2-aryl benzimidazole derivatives demonstrated their potential as urease inhibitors, with several compounds showing greater potency than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 μM). colab.ws

Table 2: Urease Inhibitory Activity of Selected 5-Bromo-2-aryl Benzimidazole Derivatives This table is interactive. You can sort and filter the data.

Compound ID Substitution Pattern IC₅₀ (µM)
22 2,4-dimethoxy 8.15 ± 0.03
8 4-methoxy 10.57 ± 0.12
7 3-methoxy 12.07 ± 0.05
11 2-methoxy 13.76 ± 0.02
14 4-hydroxy, 3-methoxy 15.70 ± 0.12

(Data sourced from Bioorganic Chemistry, Volume 68, 2016) colab.ws

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy, particularly in the context of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov While direct studies on 5-Bromo-2-chloro-1H-benzo[d]imidazole are limited, research on related benzimidazole derivatives demonstrates their potential as cholinesterase inhibitors.

A study evaluating a series of 1H-benzimidazole derivatives for their in vitro inhibitory potential against AChE and BChE found that several compounds exhibited moderate activity. biointerfaceresearch.com The inhibition was generally more pronounced against AChE than BChE. biointerfaceresearch.com For instance, derivatives such as 5-bromo-2-(4-nitrophenyl)-1H-benzo[d]imidazole and 5-bromo-2-(4-chlorophenyl)-1H-benzo[d]imidazole were among the compounds synthesized and tested, highlighting the exploration of the 5-bromo-benzimidazole scaffold in this area. biointerfaceresearch.com The development of potent inhibitors for both AChE and BChE is considered a significant goal in synthesizing novel anti-Alzheimer's agents. nih.govnih.gov Butyrylcholinesterase, in particular, has gained attention for its role in the progression of Alzheimer's disease, making the discovery of selective BChE inhibitors a key area of research. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives
CompoundTarget EnzymeIC₅₀ (mM)Reference
Benzimidazole Derivative Example 1AChE1.01 biointerfaceresearch.com
Benzimidazole Derivative Example 2AChE1.19 biointerfaceresearch.com
Benzimidazole Derivative Example 3BChE1.10 biointerfaceresearch.com
Benzimidazole Derivative Example 4BChE1.87 biointerfaceresearch.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and neuropathic pain. nih.gov Sulfonamide-based inhibitors are the most established class of CA inhibitors. nih.gov

Research into benzimidazole-containing compounds has revealed their potential as selective inhibitors of specific CA isoforms. A study on 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides identified them as a class of inhibitors with selectivity for hCA II and hCA VII, isoforms found in the brain. nih.gov The structure-activity relationship (SAR) in this series indicated that substitutions on the benzimidazole ring significantly influenced inhibitory potency. nih.gov For example, compounds with an imidazoline (B1206853) core generally showed better inhibitory capability against the target isoform compared to those with a benzimidazoline substitution. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Benzimidazole-Sulphonamide Derivatives
Compound TypeTarget IsoformInhibition Constant (Kᵢ) Range (nM)Reference
Imidazoline Core DerivativeshCA VII442.4 - 7590 nih.gov
Benzimidazoline-Substituted DerivativeshCA VII4927 - 9533 nih.gov

Broader Enzyme Inhibition Potentials

The therapeutic potential of 5-bromo-benzimidazole derivatives extends beyond cholinesterases and carbonic anhydrases to other enzyme families.

α-Glucosidase and Urease Inhibition: A series of 5-bromo-2-aryl benzimidazole derivatives were identified as potent dual inhibitors of α-glucosidase and urease. nih.gov This dual activity is particularly relevant for patients suffering from both diabetes and peptic ulcers. nih.gov Several derivatives in this study showed greater potency than the standard inhibitor thiourea against urease, with IC₅₀ values as low as 8.15 µM. nih.gov All tested compounds were found to be non-toxic towards the 3T3 mouse fibroblast cell line. nih.gov

Kinase Inhibition: In the field of oncology, protein kinases are critical targets for therapeutic intervention. Benzimidazole derivatives have been investigated as multi-kinase inhibitors. nih.gov A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-((halogenated)benzylidene)benzohydrazide hybrids demonstrated excellent cytotoxic effects against several cancer cell lines. nih.gov Specific compounds from this class emerged as potent inhibitors of key kinases such as EGFR, HER2, and CDK2, with one derivative also showing potent inhibition of the mTOR enzyme. nih.gov

Table 3: Broader Enzyme Inhibition by 5-Bromo-Benzimidazole Derivatives
Compound SeriesTarget EnzymeIC₅₀ Range (µM)Reference
5-bromo-2-aryl benzimidazolesUrease8.15 - 354.67 nih.gov
5-bromo-2-aryl benzimidazoles (Standard)Urease (Thiourea)21.25 nih.gov
Benzohydrazide HybridsVarious Kinases (in cancer lines)7.82 - 21.48 nih.gov

Antiviral Activity Research

Benzimidazole derivatives have been extensively studied for their antiviral properties against a range of DNA and RNA viruses. nih.govnih.gov

Activity against Herpesviruses (e.g., HSV-1, HCMV)

The parent benzimidazole ribonucleosides, such as 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), are known as potent and selective inhibitors of human cytomegalovirus (HCMV) replication. researchgate.netnih.gov These compounds act by blocking the processing and maturation of viral DNA. researchgate.netnih.gov Studies on BDCRB and its analogs have shown significant activity against HCMV and Epstein-Barr virus (EBV). nih.gov However, this activity did not extend to other herpesviruses like Herpes Simplex Virus type 1 (HSV-1), HSV-2, or Varicella-Zoster Virus (VZV). nih.gov Plaque reduction assays confirmed that various laboratory and clinical isolates of HCMV, including those resistant to other antivirals like ganciclovir, were sensitive to these benzimidazole ribonucleosides, with 50% effective concentration (EC₅₀) values typically in the range of 1 to 5 µM. researchgate.netnih.gov

Activity against RNA-Replicating Enteroviruses

Enteroviruses are a group of non-enveloped, positive-sense RNA viruses that cause a wide spectrum of diseases. nih.goviimmun.ru Currently, no approved antiviral treatments exist for most enterovirus infections. nih.gov Screening of benzimidazole derivative libraries has identified compounds with activity against specific enteroviruses. In one study, a library of eighty-six benzimidazole derivatives was tested against a panel of viruses, and fifty-two showed activity. nih.gov Notably, Coxsackievirus B5 (CVB-5), an enterovirus, was among the most frequently affected viruses. nih.gov Fourteen compounds exhibited an EC₅₀ in the range of 9-17 µM against CVB-5, demonstrating potencies comparable to or greater than reference drugs. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.

For enzyme inhibition , SAR studies have provided valuable insights. In the case of urease inhibition by 5-bromo-2-aryl benzimidazoles, the substitution pattern on the 2-aryl ring was critical for potency. nih.gov For α-glucosidase inhibitors based on a benzimidazole-thioquinoline scaffold, substitutions on the benzimidazole moiety significantly influenced the inhibitory activity. nih.gov The presence of electron-withdrawing or electron-donating groups and their position determined the potency, with some derivatives showing IC₅₀ values significantly lower than the standard drug acarbose. nih.gov

In the context of antiviral activity , SAR is also well-defined. For the anti-HCMV activity of benzimidazole ribonucleosides, the ribosyl moiety is crucial. acs.org Studies on acyclic analogs, where the ribose sugar was replaced with chains like [(2-hydroxyethoxy)methyl] or [(1,3-dihydroxy-2-propoxy)methyl], showed a significant loss of specific and potent antiviral activity. acs.org This suggests that the acyclic analogs are not effectively phosphorylated by viral enzymes, a step that is often necessary for the activation of nucleoside analog antivirals. acs.org This contrasts with the parent ribosylbenzimidazoles, which may not require phosphorylation for their antiviral action. acs.org The nature of the substituent at the C2 position is also important; 2-bromo and 2-thiobenzyl analogs showed some activity against HCMV, though it was not well separated from cytotoxicity. acs.org

Influence of Substituent Nature and Position on Bioactivity

The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2, N1, C5, and C6 positions can dramatically alter the pharmacological profile of these compounds. nih.govnih.gov

For instance, the presence of halogen atoms, such as bromine and chlorine, is a common strategy to enhance the bioactivity of various therapeutic agents. nih.gov In the case of benzimidazoles, halogenation has been shown to be crucial for certain activities. A study on benzimidazole derivatives as potential anti-HIV agents highlighted the importance of the substitution pattern. Specifically, a close analog, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, demonstrated notable anti-HIV activity, underscoring the positive contribution of di-halogenation at the 5 and 6 positions in conjunction with a chloro group at the C2 position.

The nature of the substituent at the C2 position is particularly critical. The presence of a chlorine atom at this position not only influences the electronic properties of the benzimidazole ring but also provides a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The substituent at the C5 position, in this case, a bromine atom, also plays a significant role in modulating the molecule's interaction with biological targets. The lipophilicity and electronic character of the C5 substituent can affect membrane permeability and binding affinity. nih.gov

Furthermore, research on 5,6-dichlorobenzimidazole derivatives as inhibitors of BRAF kinases in cancer therapy has provided valuable insights into the SAR of di-halogenated benzimidazoles. These studies have shown that the presence of two halogen atoms on the benzene (B151609) ring can significantly contribute to the inhibitory activity against key oncogenic kinases. nih.gov This suggests that the 5-bromo substitution in this compound likely plays a critical role in its potential anticancer properties by influencing its interaction with target proteins.

Halogen Effects on Binding Affinity and Specificity

Halogen atoms are increasingly recognized for their ability to form specific non-covalent interactions known as halogen bonds, which can significantly enhance the binding affinity and specificity of a ligand for its biological target. nih.gov A halogen bond is formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom. The strength of this interaction depends on the type of halogen, with the order being I > Br > Cl > F. nih.gov

Studies on halogenated benzotriazoles as inhibitors of human protein kinase CK2α have demonstrated that brominated derivatives can form crucial halogen bonds within the ATP-binding site. nih.gov Although this is a different heterocyclic system, the principles of halogen bonding are transferable and suggest that the 5-bromo substituent of this compound could similarly anchor the molecule in a binding pocket.

The chlorine atom at the C2 position can also participate in halogen bonding, albeit weaker than bromine. Additionally, the presence of two halogen atoms can create a specific recognition pattern, allowing the molecule to bind with high selectivity to its target. The combination of a bromo group at C5 and a chloro group at C2 presents a unique electronic and steric profile that can be exploited for designing potent and selective inhibitors of various enzymes and receptors. nih.gov

Impact of Methylation on Metabolic Stability and Lipophilicity

N-methylation, the addition of a methyl group to a nitrogen atom, is a common medicinal chemistry strategy to modulate the physicochemical properties of a drug candidate, including its metabolic stability and lipophilicity. nih.govresearchgate.net In the case of this compound, methylation would occur at one of the nitrogen atoms of the imidazole ring, yielding N-methyl-5-bromo-2-chloro-1H-benzo[d]imidazole.

Metabolic Stability: The NH group of the benzimidazole ring can be a site for metabolic transformations, such as glucuronidation, which can lead to rapid clearance of the compound from the body. N-methylation blocks this site, thereby preventing such conjugation reactions and increasing the metabolic stability of the molecule. nih.gov Studies on N-sulfonylhydrazones have shown that N-methylated analogs exhibit greater stability in acidic conditions and are more resistant to hydrolysis compared to their non-methylated counterparts. nih.gov This increased stability can lead to a longer half-life and improved bioavailability in vivo. Research on benzimidazole-based FabI inhibitors has also shown that structural modifications, including substitutions on the benzimidazole core, can significantly affect metabolic stability in liver microsomes. nih.gov

Compound TypeGeneral Observation on LogP Change upon N-MethylationPotential Consequence
Secondary AmidesIncreaseEnhanced membrane permeability
SulfonamidesIncreaseDecreased aqueous solubility
Secondary AminesIncreaseAltered receptor binding profile

Cytotoxicity Evaluation in Biological Activity Screens to Discern Efficacy

Cytotoxicity screening is a fundamental step in the evaluation of potential anticancer agents. For this compound and its derivatives, assessing their cytotoxic effects against a panel of cancer cell lines is crucial to determine their therapeutic potential. While specific cytotoxicity data for this compound is not extensively available in the public domain, the cytotoxic profiles of structurally related benzimidazole derivatives provide valuable insights into its potential efficacy.

Benzimidazole derivatives have been widely reported to exhibit significant cytotoxic activity against various cancer cell lines. researchgate.net For instance, a study on benzimidazole-based hydrazide hybrids showed potent cytotoxic activity, with IC50 values in the micromolar range against several cancer cell lines. chemrevlett.com Another study on 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives also demonstrated excellent cytotoxic effects towards the MDA-MB-231 breast cancer cell line. chemrevlett.com

The presence of halogen substituents is often correlated with enhanced cytotoxic activity. For example, benzimidazole derivatives bearing bromo or fluoro substituents have shown potent and selective cytotoxicity. chemrevlett.com The di-halogenated nature of this compound suggests that it could exhibit significant antiproliferative effects. The table below presents a compilation of cytotoxicity data (IC50 values) for various substituted benzimidazole derivatives against different cancer cell lines, illustrating the potential range of activity for this class of compounds.

Compound DerivativeCancer Cell LineIC50 (µM)
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideHCT-116 (Colon)7.82
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazideHepG2 (Liver)10.21
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung)0.15
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideSW480 (Colon)3.68
5-Methoxy-2-((4-bromobenzyl)thio)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazoleMDA-MB-231 (Breast)24.78

These data suggest that benzimidazole derivatives, particularly those with halogen and other strategic substitutions, are promising candidates for the development of new anticancer therapies. Further cytotoxicity screening of this compound is warranted to fully elucidate its potential as an effective antiproliferative agent.

Derivatization and Analogue Studies for Enhanced Research Focus

Design and Synthesis of Novel 5-Bromo-2-chloro-1H-benzo[d]imidazole Analogues

The design of novel analogues of this compound is primarily centered on the strategic replacement of the chlorine atom at the 2-position through nucleophilic substitution reactions. This position is highly susceptible to attack by a variety of nucleophiles, allowing for the introduction of diverse functional groups and molecular fragments. The bromine atom at the 5-position, while less reactive to nucleophilic substitution, plays a crucial role in modulating the electronic properties and lipophilicity of the resulting analogues, which can significantly influence their biological activity.

The synthesis of these novel analogues typically begins with the parent this compound, which can be prepared through established synthetic routes. The subsequent derivatization at the 2-position is often achieved by reacting the starting material with a range of nucleophiles such as amines, thiols, and alcohols. For instance, the reaction with various primary and secondary amines leads to the formation of 2-amino-5-bromo-1H-benzo[d]imidazole derivatives. Similarly, treatment with thiols or alcohols in the presence of a suitable base yields the corresponding 2-thioether or 2-alkoxy derivatives.

A study on the N-arylation of 5-bromo-2-aminobenzimidazole, a closely related compound, highlights the feasibility of introducing aryl groups at the nitrogen atoms of the imidazole (B134444) ring using copper-catalyzed cross-coupling reactions. nih.gov This approach can be extended to the N-alkylation of this compound derivatives to further expand the chemical diversity of the synthesized analogues.

Exploration of Diverse Substitution Patterns on the Benzimidazole (B57391) Core

The exploration of diverse substitution patterns on the benzimidazole core of this compound is a key strategy for optimizing biological activity. Researchers have systematically introduced a variety of substituents at the 2-position to investigate their impact on the pharmacological profile of the resulting compounds.

For example, the introduction of different substituted anilines at the 2-position can lead to a series of 2-(arylamino)-5-bromo-1H-benzo[d]imidazole analogues. The nature and position of the substituents on the aryl ring, such as electron-donating or electron-withdrawing groups, can fine-tune the electronic and steric properties of the entire molecule.

Furthermore, the synthesis of 2-substituted benzimidazoles bearing various heterocyclic moieties has been a fruitful area of investigation. These modifications can introduce additional binding sites for interaction with biological targets. While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of 2-chlorobenzimidazoles suggests that a wide array of heterocyclic amines, thiols, and alcohols can be readily incorporated at this position.

The following table illustrates the types of diverse substitutions that can be achieved at the 2-position of the 5-bromobenzimidazole core, based on the known reactivity of 2-chlorobenzimidazoles.

NucleophileResulting 2-SubstituentPotential Analogue Class
Primary/Secondary Amines (R-NH2, R2NH)-NHR, -NR22-Amino-5-bromobenzimidazoles
Thiols (R-SH)-SR2-Thioether-5-bromobenzimidazoles
Alcohols (R-OH)-OR2-Alkoxy-5-bromobenzimidazoles
Substituted Anilines (Ar-NH2)-NHAr2-(Arylamino)-5-bromobenzimidazoles
Heterocyclic Amines-NH-Het2-(Heteroarylamino)-5-bromobenzimidazoles

Investigation of Fused Ring Systems and Hybrid Molecules

To further explore the chemical space around the this compound scaffold, researchers have investigated the synthesis of fused ring systems and hybrid molecules. These approaches aim to create more complex and rigid structures that may exhibit novel biological activities or enhanced target specificity.

The synthesis of fused benzimidazoles can be achieved through intramolecular cyclization reactions. For instance, by introducing a suitable functional group at the 2-position that can subsequently react with the N-1 proton of the imidazole ring, a new ring can be fused to the benzimidazole core. While specific examples starting directly from this compound are scarce, general methodologies for the synthesis of fused benzimidazoles, such as pyridobenzimidazoles and quinoxalinobenzimidazoles, have been reported and could potentially be adapted. sci-hub.sefrontiersin.org

Hybrid molecules, which combine the 5-bromobenzimidazole moiety with other known pharmacophores, represent another promising strategy. This molecular hybridization can lead to compounds with dual-acting mechanisms or improved pharmacokinetic properties. For example, linking the 5-bromobenzimidazole core to other heterocyclic systems known for their biological activity, such as pyrazoles or triazoles, could result in novel hybrid molecules with synergistic effects.

Comparative Biological Activity Profiling of Analogues and Derivatives

A crucial aspect of derivatization and analogue studies is the systematic evaluation of the biological activities of the newly synthesized compounds. This comparative profiling allows for the establishment of structure-activity relationships (SAR), providing valuable insights into how different structural modifications influence the desired biological effect.

Derivatives of 5-bromobenzimidazole have been investigated for a range of biological activities, including antimicrobial and anticancer properties. For instance, a study on 5-halogenomethylsulfonyl-benzimidazole derivatives demonstrated that the presence of a halogenated substituent on the benzene (B151609) ring can contribute to significant antibacterial activity. nih.govresearchgate.net Another study on novel 1H-benzo[d]imidazole derivatives as potential anticancer agents highlighted the importance of substituents on the benzimidazole core for their cytotoxic effects. acs.orgnih.gov

The following interactive data table summarizes hypothetical comparative anticancer activity data for a series of 2-substituted-5-bromo-1H-benzo[d]imidazole analogues, illustrating the type of data that would be generated in such a study.

Compound2-SubstituentAnticancer Activity (IC50, µM) vs. HeLaAnticancer Activity (IC50, µM) vs. MCF-7
1-Cl (Parent Compound)>100>100
2a-NH-Phenyl25.532.1
2b-NH-(4-methoxyphenyl)15.218.9
2c-NH-(4-chlorophenyl)8.711.4
3a-S-Phenyl45.851.2
3b-S-(4-methylphenyl)38.142.5

Advanced Research Techniques and Methodologies

In vitro Assay Methodologies for Comprehensive Biological Evaluation

The biological potential of benzimidazole (B57391) derivatives, including halogenated structures like 5-Bromo-2-chloro-1H-benzo[d]imidazole, is assessed using a variety of established in vitro assays. These tests are crucial for determining the compound's activity against specific biological targets, such as microbial or cancer cells, and for elucidating its mechanism of action.

Commonly, the antimicrobial activity of benzimidazole derivatives is evaluated against a broad spectrum of bacterial and fungal strains. The tube dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. ijpsm.com For instance, studies on various benzimidazole derivatives have demonstrated their potential against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. ijpsm.combrieflands.com

In the realm of oncology research, the antiproliferative activity of these compounds is frequently tested against a panel of human cancer cell lines. Cytotoxicity is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Results are typically expressed as IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population. Novel benzimidazole derivatives have shown inhibitory activity against various cancer cell lines, providing a basis for further development. mdpi.com Enzyme inhibition assays are also critical, particularly for targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disease research. nih.gov

Table 1: Examples of In Vitro Assays for Benzimidazole Derivatives
Assay TypeTargetMeasured ParameterExample Findings for Related Compounds
Antimicrobial ScreeningS. aureus, E. coliZone of Inhibition (mm)Certain derivatives show significant inhibition zones compared to standards like penicillin. brieflands.com
Antiproliferative AssayVarious Tumor Cell LinesIC50 (µM)Amidino-substituted benzimidazoles exhibit strong inhibitory activity. mdpi.com
Enzyme Inhibition AssayAChE & BuChEIC50 (µM)Benzimidazole-oxazole analogues show potent inhibition with IC50 values in the low micromolar range. nih.gov
Antitubercular AssayM. tuberculosis H37RaMIC (µg/mL)Benzimidazole-thiazole hybrids identified with MIC values as low as 2.5 µg/mL. rsc.org

In silico Approaches for Lead Compound Optimization and Discovery

Computational, or in silico, techniques are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts. For benzimidazole derivatives, these methods are used to explore structure-activity relationships (SAR), understand binding mechanisms, and optimize lead compounds. bohrium.com

Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as an enzyme or receptor. ijpsjournal.com Using software like AutoDock Vina or platforms like the CLC Drug Discovery Workbench, researchers can model the interaction of compounds like this compound with the active sites of proteins like DNA gyrase or human topoisomerase II. ijpsjournal.commdpi.com The results, expressed as binding energies or docking scores, help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com These studies have shown that substituents on the benzimidazole ring significantly influence binding affinity. ijpsjournal.com

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are performed using computational models to evaluate the drug-likeness of a compound. nih.gov Tools like SwissADME are used to assess parameters based on frameworks such as Lipinski's Rule of Five, which helps in the early identification of molecules with potentially poor pharmacokinetic profiles. nih.gov

Table 2: In Silico Methodologies Applied to Benzimidazole Derivatives
TechniqueSoftware/ToolPurposeTypical Output
Molecular DockingAutoDock Vina, CLC Drug Discovery WorkbenchPredict ligand-protein binding mode and affinity. ijpsjournal.commdpi.comBinding Energy (kcal/mol), Docking Score, Interaction Maps.
ADMET PredictionSwissADME, admetSAREvaluate pharmacokinetic properties and drug-likeness. nih.govLipinski's Rule of Five compliance, predicted absorption, toxicity alerts.
QSAR AnalysisVarious statistical softwareCorrelate chemical structure with biological activity.Predictive models for antiproliferative activity. mdpi.com

Crystallization Techniques for Structural Elucidation

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of a molecule, including bond lengths, bond angles, and conformation. Obtaining a high-quality single crystal is a prerequisite for this analysis. For benzimidazole derivatives, the most common method for crystal growth is the slow evaporation technique. mdpi.comiucr.org

In this method, the purified compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The container is then left undisturbed, allowing the solvent to evaporate slowly over several days or weeks at ambient temperature. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The choice of solvent is critical; common solvents used for crystallizing halogenated benzimidazoles include dichloromethane, ethanol, and acetonitrile (B52724), or mixtures thereof. mdpi.comiucr.orgiucr.org For example, single crystals of various halogen-substituted 2-aryl-N-phenylbenzimidazoles have been successfully grown by the slow evaporation of solutions in dichloromethane. mdpi.com While these techniques are standard for this class of compounds, a specific crystal structure for this compound has not been detailed in the surveyed literature.

The resulting crystal structures reveal how molecules pack in the solid state, stabilized by intermolecular forces such as hydrogen bonding, π-π stacking, and halogen interactions. mdpi.comiucr.org This information is invaluable for understanding the compound's physical properties and for structure-based drug design.

Table 3: Crystallization Methods for Benzimidazole Derivatives
MethodTypical SolventsKey PrincipleInformation Obtained from X-ray Diffraction
Slow Evaporation Solution Growth Technique (SEST)Dichloromethane, Ethanol, Acetonitrile, Ethanol-Acetonitrile mixtures. mdpi.comiucr.orgresearchgate.netGradual increase in solute concentration past saturation point by slow removal of solvent.Unit cell parameters, space group, atomic coordinates, bond lengths, and angles. mdpi.com

Chromatographic Purification Methods for Research Compounds

Following chemical synthesis, purification of the target compound is essential to remove unreacted starting materials, reagents, and by-products. For benzimidazole derivatives, chromatographic methods are standard for achieving high purity.

Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of a reaction and to determine the appropriate solvent system for large-scale purification. nih.govijcrt.org A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent, typically silica (B1680970) gel G. ijpsm.comijcrt.org The plate is then developed in a sealed chamber with a suitable mobile phase. The separation of components is visualized, often under UV light, and their retention factors (Rf values) are calculated. nih.gov

For preparative purification, column chromatography is the most widely used method. nih.gov This technique employs a glass column packed with a stationary phase, such as silica gel. The crude product is loaded onto the top of the column and eluted with a mobile phase, which is often a gradient mixture of solvents like ethyl acetate (B1210297) and n-hexane or benzene (B151609) and acetone. iucr.orgnih.gov Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound. These fractions are then combined, and the solvent is removed by evaporation to yield the purified benzimidazole derivative.

Table 4: Common Chromatographic Methods for Benzimidazole Purification
TechniqueStationary PhaseCommon Mobile Phase SystemsPrimary Use
Thin-Layer Chromatography (TLC)Silica Gel G ijpsm.comijcrt.orgEthyl Acetate:n-Hexane (e.g., 3:5), Toluene:Acetone (e.g., 8:2). ijpsm.comnih.govReaction monitoring, purity assessment, solvent system development.
Column ChromatographySilica Gel (e.g., 60-120 mesh) nih.govEthyl Acetate/n-Hexane, Benzene/Acetone (gradient or isocratic). iucr.orgnih.govsemanticscholar.orgPreparative purification of crude synthetic products.

Future Research Directions and Therapeutic Potential

Elucidation of Detailed Molecular Mechanisms of Action for Identified Bioactivities

Currently, 5-Bromo-2-chloro-1H-benzo[d]imidazole is primarily utilized as a chemical intermediate. However, its derivatives have shown activity against several biological targets, suggesting that the core benzimidazole (B57391) structure is key to these interactions. One vendor notes its potential as an anti-cancer agent, though specific mechanisms and efficacy are still under investigation chemicalbook.com. Future research should focus on elucidating the precise molecular mechanisms through which this scaffold and its simple derivatives exert their biological effects.

Key research questions to address include:

Direct Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that the core this compound structure interacts with.

Mechanism of Inhibition/Activation: Determining how the compound modulates the function of its identified targets. For instance, derivatives have been shown to inhibit the kinase and endoribonuclease (RNase) functions of IRE1α; understanding how the core scaffold contributes to this is crucial acs.orgnih.govbham.ac.uk.

Structural Biology Studies: Utilizing techniques like X-ray crystallography and cryo-electron microscopy to visualize the binding of the compound to its biological targets, providing insights into the specific molecular interactions that drive its activity.

Development of Targeted Therapies Based on the this compound Scaffold

The versatility of the this compound scaffold has been demonstrated by its use in developing inhibitors for a range of therapeutic targets. This highlights its potential as a foundational structure for novel targeted therapies.

Anti-Obesity Agents: The scaffold has been used to synthesize Neuropeptide Y (NPY) Y5 receptor antagonists, which are being investigated as potential treatments for obesity kyushu-u.ac.jp. The Y5 receptor is a key regulator of food intake, making it an attractive target for anti-obesity drugs kyushu-u.ac.jp.

Cancer and Inflammatory Diseases: Derivatives have been developed as allosteric inhibitors of IRE1α, a key component of the unfolded protein response that is implicated in cancer and other diseases acs.orgnih.govbham.ac.uk. Furthermore, the scaffold is used to create inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is a target for inflammatory diseases, autoimmune disorders, and cancer google.comgoogleapis.com.

Immunomodulation and Fibrosis: The compound serves as a building block for inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) nih.gov. Inhibiting Spns2 is a potential therapeutic strategy for multiple sclerosis and kidney fibrosis nih.gov.

Future development should focus on optimizing the scaffold to enhance potency and selectivity for these and other clinically relevant targets.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A promising area of future research is the investigation of potential synergistic effects between this compound derivatives and existing drugs. Combination therapies can often lead to improved efficacy, reduced dosages, and a lower likelihood of drug resistance.

For instance, in the context of cancer treatment, derivatives targeting the STING pathway could be combined with immunotherapy to enhance the anti-tumor immune response google.comgoogleapis.com. Similarly, molecules that inhibit IRE1α might be used in conjunction with traditional chemotherapeutics to increase their effectiveness in cancer cells under endoplasmic reticulum stress acs.orgnih.govbham.ac.uk. Systematic screening of these combinations against various cancer cell lines and in preclinical models is a logical next step.

Expanding the Scope of Biological Screening for Novel Activities

While the this compound scaffold has been explored in the context of specific targets like the NPY Y5 receptor and IRE1α, its full biological activity profile remains largely uncharacterized. A broader scope of biological screening could uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns using extensive compound libraries that include derivatives of this compound could be employed to test for activity against a wide array of biological targets, including:

Kinases: Beyond IRE1α, the vast human kinome presents numerous targets for cancer, inflammation, and other diseases.

G-protein-coupled receptors (GPCRs): Similar to the NPY Y5 receptor, many other GPCRs are validated drug targets.

Ion Channels and Transporters: As seen with Spns2, these membrane proteins are critical for cellular function and are implicated in many pathologies.

Infectious Disease Targets: Screening against various bacteria, viruses, fungi, and parasites could reveal novel antimicrobial properties.

Computational Design of Next-Generation Analogues with Improved Efficacy and Selectivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new drug candidates. These approaches can be applied to the this compound scaffold to design next-generation analogues with enhanced properties.

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the chemical structure of the derivatives and their biological activity, guiding the synthesis of more potent compounds kyushu-u.ac.jp.

Molecular Docking: Docking simulations can predict how different analogues will bind to a target protein, allowing for the in silico screening of virtual compound libraries and the prioritization of candidates for synthesis nih.gov.

Pharmacophore Modeling: By identifying the key chemical features required for biological activity, pharmacophore models can guide the design of novel molecules with improved efficacy and selectivity kyushu-u.ac.jp.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

By leveraging these computational approaches, researchers can accelerate the development of new therapeutic agents based on the this compound scaffold, ultimately unlocking its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-1H-benzo[D]imidazole, and how can reaction yields be improved?

  • Methodology : Use a multi-step approach starting with benzimidazole precursors. For example, cyclocondensation of 4-bromo-1,2-diaminobenzene with chlorinated carbonyl intermediates under acidic conditions (e.g., HCl/ethanol) can yield the target compound. Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts like SiO₂ nanoparticles to enhance regioselectivity and purity . Yield improvements (>70%) are achievable via recrystallization in ethanol or methanol .

Q. How are spectroscopic techniques (NMR, FTIR, MS) applied to characterize this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm) and substituent effects (e.g., deshielding due to Br/Cl). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
  • FTIR : Confirm C-Br (590 cm⁻¹) and C-Cl (745 cm⁻¹) stretches, imidazole ring vibrations (C=N at ~1610 cm⁻¹), and aromatic C-C stretches (1450–1510 cm⁻¹) .
  • Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 286 for brominated analogs) and fragmentation patterns to validate the structure .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli) or cytotoxicity via MTT assays (IC₅₀ values in cancer cell lines). Reference protocols for benzimidazole derivatives show enhanced activity when halogen substituents improve lipophilicity and target binding .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated benzimidazoles?

  • Methodology : Grow single crystals via slow evaporation (e.g., DCM/hexane). Collect diffraction data using a benchtop diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL, analyzing bond angles (C-Br: ~1.9 Å, C-Cl: ~1.7 Å) and packing interactions (e.g., π-π stacking, halogen bonding) . For disordered substituents, apply restraints and constraints during refinement .

Q. What computational strategies predict binding affinities of this compound with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like EGFR. Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials. Validate docking poses with MD simulations (NAMD/GROMACS) and MM-PBSA binding energy calculations . Compare ADMET predictions (SwissADME, pkCSM) to prioritize analogs with favorable pharmacokinetics .

Q. How are regioselectivity challenges addressed during bromination/chlorination of benzimidazoles?

  • Methodology : Use directing groups (e.g., methyl, phenyl) to control halogen placement. For electrophilic substitution, NBS/FeCl₃ in DMF selectively brominates electron-rich positions. Monitor reaction progress via TLC and LC-MS. For conflicting NMR/XRD data (e.g., substituent disorder), employ complementary techniques like NOESY or DFT-optimized structures .

Q. What protocols ensure safe handling and storage of halogenated benzimidazoles in research labs?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent decomposition. Use PPE (nitrile gloves, goggles) and work in fume hoods. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Refer to SDS guidelines for emergency measures (e.g., eye rinsing with 0.9% saline) .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational spectral data?

  • Methodology : Cross-validate NMR/FTIR results with DFT-simulated spectra (Gaussian 16). For example, if experimental ¹H NMR shows unexpected splitting, check for dynamic effects (tautomerism) or paramagnetic impurities. Use variable-temperature NMR to confirm conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.